6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
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Overview
Description
6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, featuring a methoxy group at the 6-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 6-methoxy-1,2,3,4-tetrahydronaphthalene with methyl iodide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
6-methoxy-2-naphthoic acid: Contains a naphthalene ring with a methoxy group and a carboxylic acid group, but lacks the tetrahydronaphthalene structure.
Uniqueness
6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the combination of its structural features, including the methoxy, methyl, and carboxylic acid groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Introduction
6-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as MTHNCA) is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological pathways, making it a subject of interest for researchers exploring its pharmacological properties. This article provides a comprehensive overview of the biological activity of MTHNCA, including its chemical properties, synthesis, and various biological effects supported by case studies and research findings.
- Chemical Formula: C13H16O3
- Molecular Weight: 220.27 g/mol
- Melting Point: 133 °C
- InChIKey: AJWYLNNVQJYOJL-UHFFFAOYSA-N
- SMILES Representation: COc1ccc2C(C)C(CCc2c1)C(O)=O
These properties indicate that MTHNCA is a stable compound with potential for various applications in medicinal chemistry.
Synthesis of MTHNCA
MTHNCA can be synthesized through several methods involving the modification of naphthalene derivatives. The synthesis typically involves the introduction of a methoxy group and subsequent carboxylation. Various synthetic routes have been explored to optimize yield and purity, which are crucial for biological testing.
Antimicrobial Activity
Recent studies have demonstrated that MTHNCA exhibits notable antimicrobial properties. In vitro tests against various bacterial strains showed significant inhibition of growth, suggesting its potential as an antibacterial agent. For instance:
- Case Study: A study evaluated MTHNCA's efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antibacterial activity .
Anticancer Properties
MTHNCA has also been investigated for its anticancer effects. In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that MTHNCA induces apoptosis and inhibits cell proliferation.
- Research Findings: A study reported that treatment with MTHNCA resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells . The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory activity of MTHNCA has also been noted in several studies. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Case Study: An investigation into the effects of MTHNCA on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that MTHNCA could be beneficial in managing inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that MTHNCA may possess neuroprotective properties. Preliminary studies suggest that it can protect neuronal cells from oxidative stress-induced damage.
- Research Findings: In a model of neurodegeneration, MTHNCA treatment reduced markers of oxidative stress and improved cell survival rates compared to untreated controls . These findings highlight its potential application in neurodegenerative diseases like Alzheimer's.
Data Summary Table
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-8-11-6-4-10(16-2)7-9(11)3-5-12(8)13(14)15/h4,6-8,12H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
AJWYLNNVQJYOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC2=C1C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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